Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate
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Overview
Description
Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes an amino group and an ethyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method includes the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a transition metal catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Rel-methyl(1R,2S)-2-(aminomethyl)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
Rel-methyl(1R,2S)-2-(hydroxymethyl)cyclohexanecarboxylate: Contains a hydroxymethyl group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups and the cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-5-4-7(5,8)6(9)10-2/h5H,3-4,8H2,1-2H3/t5-,7+/m0/s1 |
InChI Key |
OGJFOUDGUGGQPA-CAHLUQPWSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@]1(C(=O)OC)N |
Canonical SMILES |
CCC1CC1(C(=O)OC)N |
Origin of Product |
United States |
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